- Dual Catalyst System for Asymmetric Alternating Copolymerization of Carbon Dioxide and Cyclohexene Oxide with Chiral Aluminum Complexes: Lewis Base as Catalyst Activator and Lewis Acid as Monomer Activator, Macromolecules (Washington, 2012, 45(20), 8172-8192

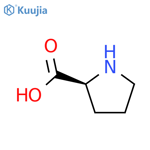

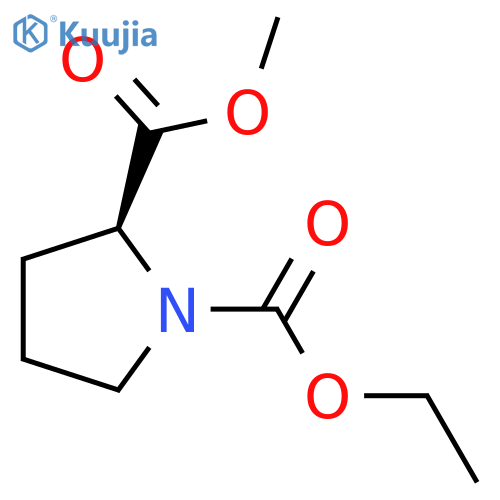

Cas no 93423-88-2 ((2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester)

93423-88-2 structure

Nome del prodotto:(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester

Numero CAS:93423-88-2

MF:C9H15NO4

MW:201.219702959061

MDL:MFCD12144841

CID:801348

PubChem ID:11084871

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Proprietà chimiche e fisiche

Nomi e identificatori

-

- (S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate

- Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate

- (2S)-1,2-PYRROLIDINEDICARBOXYLIC ACID-1-EHTYL-2-METHYL ESTER

- 1,2-Pyrrolidinedicarboxylicacid, 1-ethyl 2-methyl ester, (2S)-

- 1-O-ethyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate

- (S)-N-(ethyoxycarbonyl)proline methyl ester

- (S)-propline-N-ethyl carbamate methyl ester

- 1-ethyl methyl (S)-pyrrolidine-1,2-dicarboxylate

- N-(Ethoxycarbonyl)-(S)-(-)-proline methyl ester

- N-(ethyloxycarbonyl)-(L)-proline methyl ester

- S-(-)-N-ethoxycarbonyl-proline methyl ester

- 1,2-Pyrrolidinedicarboxylic acid, 1-ethyl 2-methyl ester, (2S)-

- (2S)-1,2-PYRROLIDINEDICARBOXYLIC ACID-1-ETHYL-2-METHYL ESTER

- 6851AJ

- AB24980

- AX8044670

- 423P882

- Me

- 1,2-Pyrrolidinedicarboxylic acid, 1-ethyl 2-methyl ester, (S)- (ZCI)

- (2S)-1,2-Pyrrolidinedicarboxylic acid 1-ethyl 2-methyl ester

- (S)-N-(Ethoxycarbonyl)proline methyl ester

- N-(Ethoxycarbonyl)-(S)-proline methyl ester

- N-Ethoxycarbonyl-L-proline methyl ester

- L

- AS-31160

- AKOS015961305

- SCHEMBL5499151

- CHEMBL388926

- 1-ETHYL 2-METHYL (2S)-PYRROLIDINE-1,2-DICARBOXYLATE

- AC-13585

- MFCD06410843

- 93423-88-2

- Methyl(S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate

- (2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester

-

- MDL: MFCD12144841

- Inchi: 1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3/t7-/m0/s1

- Chiave InChI: YCWGTZNCRJOYQK-ZETCQYMHSA-N

- Sorrisi: C(N1CCC[C@H]1C(=O)OC)(=O)OCC

Proprietà calcolate

- Massa esatta: 201.10000

- Massa monoisotopica: 201.10010796g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 14

- Conta legami ruotabili: 4

- Complessità: 229

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 0.9

- Superficie polare topologica: 55.8

Proprietà sperimentali

- Colore/forma: No data avaiable

- Densità: 1.2±0.1 g/cm3

- Punto di fusione: No data available

- Punto di ebollizione: 249.3℃ at 760 mmHg

- Punto di infiammabilità: 104.6℃

- Indice di rifrazione: 1.478

- PSA: 55.84000

- LogP: 0.71820

- Pressione di vapore: No data available

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303+H313+H333

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:Conservare a 4 ° C, -4 ° C è meglio

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850504-1g |

Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate |

93423-88-2 | ≥97% | 1g |

¥860.40 | 2022-01-10 | |

| Chemenu | CM198635-5g |

(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |

93423-88-2 | 95% | 5g |

$400 | 2021-06-09 | |

| abcr | AB451143-250mg |

Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate; . |

93423-88-2 | 250mg |

€142.10 | 2025-02-13 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY013368-0.1g |

Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate |

93423-88-2 | >97% | 0.1g |

¥351.0 | 2023-09-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0418-1g |

1-ethyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate |

93423-88-2 | 95% | 1g |

¥1123.0 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0418-100mg |

1-ethyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate |

93423-88-2 | 95% | 100mg |

¥382.0 | 2024-04-15 | |

| 1PlusChem | 1P003RZW-250mg |

(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |

93423-88-2 | 97% | 250mg |

$113.00 | 2025-03-21 | |

| Aaron | AR003S88-1g |

(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |

93423-88-2 | 97% | 1g |

$149.00 | 2025-01-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0418-250mg |

1-ethyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate |

93423-88-2 | 95% | 250mg |

¥446.0 | 2024-04-15 | |

| eNovation Chemicals LLC | D690547-5g |

Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate |

93423-88-2 | >97% | 5g |

$495 | 2025-02-18 |

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Potassium carbonate ; 30 min, 5 °C; 12 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol

Riferimento

- Convenient method for the synthesis of N-(ethyloxycarbonyl) ester derivatives from amino acids, Synthetic Communications, 1995, 25(10), 1523-30

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C; overnight, 0 °C → rt

Riferimento

- Asymmetric reduction of ketimines with trichlorosilane employing an imidazole derived organocatalyst, Organic & Biomolecular Chemistry, 2009, 7(2), 229-231

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt

Riferimento

- Catalytic asymmetric synthesis of optically active α-halo-carbonyl compounds, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium carbonate

1.2 Solvents: Methanol

1.2 Solvents: Methanol

Riferimento

- Enantiopure erythro- and threo-1-aryl-1-[2-pyrrolidinyl]methanols: synthesis from L-proline, Tetrahedron: Asymmetry, 2005, 16(5), 1055-1060

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C → rt

Riferimento

- Diaryl-2-pyrrolidinemethanols catalyzed enantioselective epoxidation of α,β-enones: new insight into the effect of structural modification of the catalyst on reaction efficiency, Tetrahedron, 2006, 62(52), 12264-12269

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Potassium carbonate ; 2 h, rt; 1 h, rt

1.2 Reagents: Sulfuric acid Solvents: Water ; 5 h, acidified

1.2 Reagents: Sulfuric acid Solvents: Water ; 5 h, acidified

Riferimento

- Asymmetric synthesis of (R)-fluoxetine: a practical approach using recyclable and in-situ generated oxazaborolidine catalyst, Chinese Journal of Chemistry, 2009, 27(6), 1137-1140

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol ; rt → 0 °C; 30 min, 0 °C; 4 h, 0 °C; 12 h, rt

Riferimento

- Towards a General Understanding of Carbonyl-Stabilized Ammonium Ylide-Mediated Epoxidation Reactions, Chemistry - A European Journal, 2016, 22(32), 11422-11428

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Potassium carbonate ; rt; rt → 0 °C; 2 h, 0 °C

Riferimento

- Synthesis and application of a functionalized resin for flow injection/F AAS copper determination in waters, Talanta, 2005, 67(1), 121-128

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol

Riferimento

- Asymmetric alkenyl zirconocene/zinc additions to aldehydes and synthetic efforts toward pseudotrienic acid A, 2007, , 68(9),

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 7.5 h, 0 °C → rt

Riferimento

- Chiral aminophosphines as catalysts for enantioselective double-Michael indoline syntheses, Molecules, 2012, 17, 5626-5650

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol

Riferimento

- Diastereospecific synthesis of (S,S)-2-substituted-4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes, Heteroatom Chemistry, 2003, 14(1), 42-45

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt

1.2 Solvents: Water

1.3 Solvents: Chloroform

1.2 Solvents: Water

1.3 Solvents: Chloroform

Riferimento

- Asymmetric carbonyl reduction with borane catalyzed by chiral phosphinamides derived from L-amino acid, Tetrahedron: Asymmetry, 2003, 14(1), 95-100

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Raw materials

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Preparation Products

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Letteratura correlata

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

4. Book reviews

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

93423-88-2 ((2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester) Prodotti correlati

- 125347-83-3(Boc-DL-proline Ethyl Ester)

- 145681-01-2(1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate)

- 59936-29-7(1-tert-butyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate)

- 167423-93-0(1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate)

- 73323-65-6(1-tert-butyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate)

- 1806816-88-5(6-(Difluoromethyl)-3,4-dimethoxypyridine-2-methanol)

- 1448045-34-8(N-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide)

- 2229263-98-1(tert-butyl N-5-(3-amino-2,2-dimethylpropyl)-2-chlorophenylcarbamate)

- 2229584-64-7(N-methyl-N-(3-methyl-1-benzofuran-2-yl)methylhydroxylamine)

- 2679939-99-0(tert-butyl (1R,3R,5S)-3-aminobicyclo3.2.1octane-3-carboxylate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:93423-88-2)(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester

Purezza:99%

Quantità:5g

Prezzo ($):400.0